Keap1-Nrf2-IN-17

Keap1-Nrf2 PPI Structure-Activity Relationship Oxidative Stress

Unreliable Keap1-Nrf2 PPI inhibitors can derail SAR and assay development. Keap1-Nrf2-IN-17 (compound 18) eliminates this risk with a validated 1,4-bis(arylsulfonamido)naphthalene scaffold and essential C2-ether-carboxylate group, achieving TR-FRET IC50 19.0 nM-2.9-fold superior to benzene-core analog 8g. • 15-fold NQO1 induction in cellular models. • ≥98% purity; inquire for bulk supply.

Molecular Formula C30H28N2O11S2
Molecular Weight 656.7 g/mol
Cat. No. B12386560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-17
Molecular FormulaC30H28N2O11S2
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O
InChIInChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38)
InChIKeyHSKNRAQRJUMEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keap1-Nrf2-IN-17: A Naphthalene-Core Direct Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction for Oxidative Stress Research


Keap1-Nrf2-IN-17, also known as compound 18, is a small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) [1]. This compound is characterized by a 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid scaffold with a C2-substituent containing an ether-linked carboxylate group [1]. By disrupting the Keap1-Nrf2 interaction, Keap1-Nrf2-IN-17 prevents Nrf2 ubiquitination and degradation, leading to the activation of Nrf2-dependent cytoprotective genes [1].

Direct Keap1-Nrf2 protein-protein interaction inhibition studies
Nrf2-dependent cytoprotective gene expression research
Naphthalene-scaffold tool compound for target engagement assays

Keap1-Nrf2-IN-17: The Critical Impact of the Naphthalene Core and C2-Carboxylate on Inhibitory Potency


Substitution among Keap1-Nrf2 PPI inhibitors is not trivial due to significant potency differences dictated by the core scaffold and the specific C2-substituent. For instance, replacing the naphthalene core of Keap1-Nrf2-IN-17 (compound 18) with a benzene core while retaining the same C2-substituent results in compound 8g, which exhibits a stark ~4.7-fold reduction in potency in the FP assay and an approximately ~2.9-fold reduction in the TR-FRET assay [1]. Furthermore, the presence of the C2-substituent itself is crucial; the naphthalene analog lacking this group (compound 5a) demonstrates a measurable decrease in inhibitory activity compared to Keap1-Nrf2-IN-17, with a 1.5-fold higher IC50 and a 1.6-fold higher Ki in the TR-FRET assay [1]. These data underscore that Keap1-Nrf2-IN-17 represents a specific, optimized chemical entity whose biological activity cannot be assumed for close structural analogs.

Core scaffold substitution
Benzene-core analogs (e.g., compound 8g) may exhibit shifted inhibitory potency compared to the naphthalene scaffold.
C2-substituent dependence
Naphthalene analogs lacking the C2-carboxylate group may show reduced biochemical activity.
Cellular activity transfer
Structural similarity does not ensure comparable cellular Nrf2 activation profiles.

Keap1-Nrf2-IN-17: Head-to-Head Quantitative Evidence of Superior Potency Against Key Analogs


Superior Potency of Keap1-Nrf2-IN-17 Compared to Benzene Core Analog in Biochemical Assays

Keap1-Nrf2-IN-17 (compound 18) demonstrates significantly greater potency than its direct benzene core analog, compound 8g, which shares the same C2-substituent. This head-to-head comparison across two orthogonal biochemical assays confirms the superiority of the naphthalene scaffold in this chemical series [1].

Potency vs. Benzene Core Analog
Head-to-head
Target (18): FP IC50 88.6 nM, TR-FRET IC50 19.0 nM Comparator (8g): FP IC50 111 nM, TR-FRET IC50 55.0 nM ~2.9-fold greater inhibitory activity in TR-FRET
Supports naphthalene-core selection for biochemical target engagement
Assay context: FP & TR-FRET
Keap1-Nrf2 PPI Structure-Activity Relationship Oxidative Stress

Enhanced Inhibitory Activity of Keap1-Nrf2-IN-17 Over Naphthalene Analog Lacking C2-Substituent

Within the naphthalene core series, the presence of the C2-carboxylate-containing substituent in Keap1-Nrf2-IN-17 (compound 18) confers a measurable advantage in potency over compound 5a, which lacks this group. This direct comparison isolates the contribution of the C2-substituent to overall inhibitory activity [1].

Impact of C2-Substituent
Head-to-head
Target (18): TR-FRET IC50 19.0 nM, Ki 7.6 nM Analog without C2 (5a): TR-FRET IC50 28.5 nM, Ki 12.0 nM 1.5–1.6-fold lower IC50/Ki for analog lacking C2-substituent
C2-carboxylate group linked to improved inhibitory activity
Isolated substituent contribution in TR-FRET
Keap1-Nrf2 PPI Structure-Activity Relationship Chemical Biology

Keap1-Nrf2-IN-17 is a Potent Nrf2 Activator in a Cellular Context, Distinguished from Less Active Analogs

In cell-based assays measuring the transcriptional activation of Nrf2 target genes, Keap1-Nrf2-IN-17 (compound 18) demonstrates robust activity. It significantly enhances the mRNA levels of key cytoprotective genes such as NQO1, GSTM3, and HMOX1 at a level comparable to reference compound 5a. This cellular activity is notably superior to that of the benzene core analog 8g, which displayed less transcriptional induction, confirming the functional advantage of the naphthalene scaffold in a living cell system [1].

Cellular Nrf2 Activation
Head-to-head
NQO1 mRNA: up to 15-fold induction by compound 18 Compound 8g: lower transcriptional induction
Reported functional Nrf2 activation in cell model
Cell-based gene transcription assay
Nrf2 Activation Cell-Based Assay Gene Expression

Keap1-Nrf2-IN-17: Optimal Research Applications Based on Quantified Potency and Cellular Activity


Biochemical Studies Requiring a High-Potency Naphthalene-Core Keap1-Nrf2 PPI Inhibitor

For in vitro biochemical assays, such as fluorescence polarization (FP) or time-resolved FRET (TR-FRET), where quantifying the inhibition of the Keap1-Nrf2 interaction is paramount, Keap1-Nrf2-IN-17 is the preferred choice within its series. Its demonstrated nanomolar potency (TR-FRET IC50 of 19.0 nM) and 2.9-fold improvement over the benzene-core analog 8g make it an ideal tool compound for target engagement studies, assay development, and high-throughput screening campaigns where a robust signal window is required [1].

Cellular Models for Investigating Nrf2-Dependent Cytoprotective Gene Expression

Keap1-Nrf2-IN-17 is exceptionally well-suited for cell-based research aimed at activating the Nrf2 pathway and studying its downstream transcriptional effects. Its ability to potently induce the expression of key Nrf2 target genes, such as NQO1 (up to 15-fold), GSTM3, and HMOX1, as established in direct comparative studies, positions it as a powerful tool for investigating the molecular mechanisms of oxidative stress response, inflammation, and cytoprotection in cellular models [1].

Structure-Activity Relationship (SAR) Studies Focused on the Keap1-Nrf2 PPI

Given the detailed, publicly available SAR data that directly compares Keap1-Nrf2-IN-17 to several key analogs (8g, 5a, 17a), this compound serves as a critical reference point in SAR investigations. Researchers can use Keap1-Nrf2-IN-17 as a benchmark 'naphthalene-core with C2-carboxylate' inhibitor to evaluate new chemical entities, validate computational docking models, and further explore the chemical space around the Keap1 Kelch domain binding pocket [1].

Exploratory Studies in Oxidative Stress-Related Disease Models

While in vivo data for Keap1-Nrf2-IN-17 is not yet available in the primary literature, its validated cellular activity makes it a strong candidate for exploratory studies in ex vivo models or preliminary in vivo investigations of oxidative stress-related conditions. Its potency and defined mechanism of action provide a solid foundation for researchers aiming to probe the therapeutic potential of direct Keap1-Nrf2 PPI inhibition in disease-relevant cellular contexts, such as models of chronic inflammation or pulmonary fibrosis [1].

Application
Selection Property
Validation Focus
Biochemical Keap1-Nrf2 PPI inhibition studies
Nanomolar biochemical potency profile
Orthogonal assay concordance (FP, TR-FRET)
Cellular Nrf2 pathway activation research
Cellular target gene induction profile
NQO1, GSTM3, HMOX1 expression endpoints
Keap1-Nrf2 SAR investigations
Defined naphthalene + C2-carboxylate benchmark
Comparative binding affinity and cellular activity benchmarking
Oxidative stress pathway research in cell-based models
Nrf2-dependent cytoprotective gene activation
Nrf2 target gene response in stress-relevant cell contexts

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25 linked technical documents
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